molecular formula C8H7NO3 B2799311 4-methoxybenzo[d]oxazol-2(3H)-one CAS No. 40925-62-0

4-methoxybenzo[d]oxazol-2(3H)-one

Cat. No. B2799311
CAS RN: 40925-62-0
M. Wt: 165.148
InChI Key: WHLOSPLLWFJNJL-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazol-2(3H)-one is a chemical compound with the CAS Number: 40925-62-0 . It has a molecular weight of 165.15 .


Synthesis Analysis

The synthesis of oxazol-2(3H)-ones, including 4-methoxybenzo[d]oxazol-2(3H)-one, can be achieved from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive .


Molecular Structure Analysis

The molecular structure of 4-methoxybenzo[d]oxazol-2(3H)-one is represented by the linear formula: C8H7NO3 . The InChI Code for this compound is 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) .


Chemical Reactions Analysis

Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Mechanism of Action

While the specific mechanism of action for 4-methoxybenzo[d]oxazol-2(3H)-one is not mentioned in the search results, benzo[d]oxazol-2(3H)-one derivatives have been identified as potent and selective small-molecule inhibitors of chromodomain protein CDYL .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

While specific future directions for 4-methoxybenzo[d]oxazol-2(3H)-one are not mentioned in the search results, the compound’s role in the synthesis of oxazol-2(3H)-ones and its potential as a small-molecule inhibitor of chromodomain protein CDYL suggest it may have applications in organic synthesis and drug development .

properties

IUPAC Name

4-methoxy-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLOSPLLWFJNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxybenzo[d]oxazol-2(3H)-one

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